(S)-Ethyl 3-Hydroxy-3-phenylpropanoate
Overview
Description
(S)-Ethyl 3-Hydroxy-3-phenylpropanoate is an organic compound with the molecular formula C11H14O3 It is a chiral ester, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate typically involves the esterification of (S)-3-Hydroxy-3-phenylpropanoic acid with ethanol. One common method includes the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the reduction of ethyl 3-oxo-3-phenylpropanoate using a chiral reducing agent to obtain the desired (S)-enantiomer. This method requires careful control of reaction conditions to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to efficient and consistent production of the compound. The use of immobilized catalysts can further enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 3-Hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the ester group. These reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines can be used to substitute the hydroxyl group. These reactions often require the presence of a base to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: The major products include 3-oxo-3-phenylpropanoic acid or 3-phenylpropanoic acid.
Reduction: The major product is 3-hydroxy-3-phenylpropanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(S)-Ethyl 3-Hydroxy-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantioselective properties make it valuable in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The chiral nature of the compound also affects its mechanism of action, as different enantiomers can exhibit distinct biological activities.
Comparison with Similar Compounds
Similar Compounds
®-Ethyl 3-Hydroxy-3-phenylpropanoate: The enantiomer of the (S)-form, with different optical activity and potentially different biological properties.
3-Hydroxy-3-phenylpropanoic acid: The corresponding acid form, which lacks the ester group.
Ethyl 3-oxo-3-phenylpropanoate: A related compound with a ketone group instead of a hydroxyl group.
Uniqueness
(S)-Ethyl 3-Hydroxy-3-phenylpropanoate is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl (3S)-3-hydroxy-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIBDQWVFHDBOP-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33401-74-0 | |
Record name | Ethyl 3-phenylhydracrylate, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033401740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ethyl (3S)-3-hydroxy-3-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 3-PHENYLHYDRACRYLATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S4J5C6Q4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic approaches for obtaining (S)-Ethyl 3-hydroxy-3-phenylpropanoate?
A1: Several methods exist for synthesizing this compound. One prominent approach utilizes the enantioselective hydrogenation of a β-ketoester precursor, ethyl 3-oxo-3-phenylpropanoate. This reaction employs a chiral ruthenium catalyst incorporating a MeO-PEG-supported Biphep ligand and proceeds efficiently under atmospheric pressure []. Another method involves a chemo-enzymatic route [], though details of this specific approach were not provided in the abstract.
Q2: Why is the stereochemistry of this compound significant?
A2: The specific stereochemistry of this compound is crucial due to its role as a chiral building block in pharmaceutical synthesis. One example is its utility in the preparation of (S)-Fluoxetine [], an antidepressant drug. The biological activity of pharmaceuticals is often intimately linked to the stereochemistry of the active molecule. Therefore, developing efficient methods for synthesizing compounds with specific stereochemistry, such as the (S)-enantiomer in this case, is paramount in pharmaceutical development.
Q3: Can baker's yeast be used to synthesize this compound?
A3: Yes, baker's yeast can be used to produce this compound. Research has demonstrated the stereospecific reduction of ethyl 3-oxo-3-phenylpropanoate to this compound using baker's yeast []. This biocatalytic approach highlights the potential of utilizing readily available and sustainable resources like baker's yeast for producing valuable chiral compounds.
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